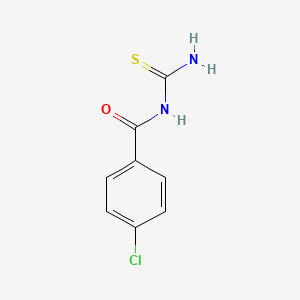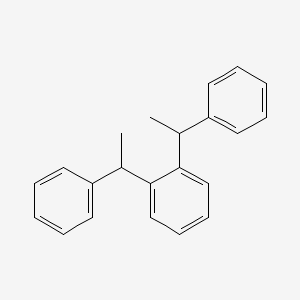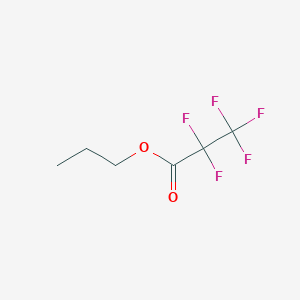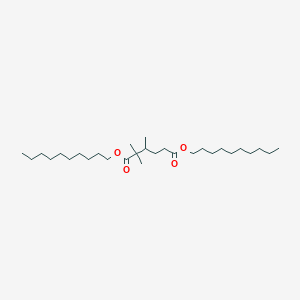
2,2'-Sulfonylbis(2-bromo-1-phenylethanone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Sulfonylbis(2-bromo-1-phenylethanone) is an organic compound characterized by the presence of two bromo-phenylethanone groups linked by a sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfonylbis(2-bromo-1-phenylethanone) typically involves the bromination of acetophenone derivatives followed by sulfonylation. One common method involves the reaction of 2-bromoacetophenone with a sulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial in scaling up the synthesis for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Sulfonylbis(2-bromo-1-phenylethanone) undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The phenyl groups can undergo oxidation to form corresponding sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenylethanones.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of phenylethanol derivatives.
Applications De Recherche Scientifique
2,2’-Sulfonylbis(2-bromo-1-phenylethanone) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2,2’-Sulfonylbis(2-bromo-1-phenylethanone) involves its reactivity towards nucleophiles and electrophiles. The sulfonyl group acts as an electron-withdrawing group, enhancing the electrophilicity of the carbonyl carbons. This facilitates nucleophilic attack, leading to various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromoacetophenone: A simpler analog with one bromo-phenylethanone group.
2,2’-Sulfonylbis(acetophenone): Similar structure but without bromine atoms.
Phenacyl Bromide: Another related compound with a single bromo-phenylethanone group.
Uniqueness
2,2’-Sulfonylbis(2-bromo-1-phenylethanone) is unique due to the presence of both bromine atoms and the sulfonyl linkage, which imparts distinct reactivity and potential for diverse applications. The combination of these functional groups makes it a versatile compound in organic synthesis and materials science.
Propriétés
Numéro CAS |
51911-54-7 |
|---|---|
Formule moléculaire |
C16H12Br2O4S |
Poids moléculaire |
460.1 g/mol |
Nom IUPAC |
2-bromo-2-(1-bromo-2-oxo-2-phenylethyl)sulfonyl-1-phenylethanone |
InChI |
InChI=1S/C16H12Br2O4S/c17-15(13(19)11-7-3-1-4-8-11)23(21,22)16(18)14(20)12-9-5-2-6-10-12/h1-10,15-16H |
Clé InChI |
RBDSASZEQXDYNI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(S(=O)(=O)C(C(=O)C2=CC=CC=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-Methylphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14660670.png)


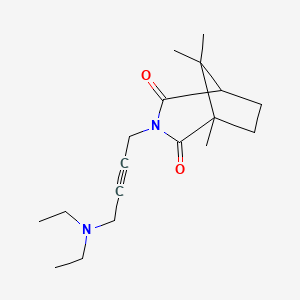
![N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide](/img/structure/B14660696.png)
![4-[Bis(3-methylbut-2-en-1-yl)amino]-2-(naphthalen-1-yl)butanamide](/img/structure/B14660697.png)

